molecular formula C12H16BrNO2 B597678 N-T-Butyl 4-bromo-2-methoxybenzamide CAS No. 1257665-14-7

N-T-Butyl 4-bromo-2-methoxybenzamide

Cat. No. B597678
CAS RN: 1257665-14-7
M. Wt: 286.169
InChI Key: VAKOMRBUUFURNP-UHFFFAOYSA-N
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Description

“N-T-Butyl 4-bromo-2-methoxybenzamide” is a chemical compound with the CAS Number: 1257665-14-7 . It has a molecular weight of 286.17 and its molecular formula is C12H16BrNO2 . The compound is also known by its IUPAC Name 4-bromo-N-(tert-butyl)-2-methoxybenzamide .


Molecular Structure Analysis

The InChI Code for “N-T-Butyl 4-bromo-2-methoxybenzamide” is 1S/C12H16BrNO2/c1-12(2,3)14-11(15)9-6-5-8(13)7-10(9)16-4/h5-7H,1-4H3,(H,14,15) . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

  • Synthetic Chemistry Applications : N-T-Butyl 4-bromo-2-methoxybenzamide has been utilized in synthetic chemistry. For instance, directed metalation reactions involving similar compounds have been reported. Reitz and Massey (1990) demonstrated the synthetic usefulness of N-tert-butyl-N-methylbenzamides in directed metalation syntheses, yielding various products such as lunularic acid (Reitz & Massey, 1990).

  • Radical-based Methodology : The compound also finds application in radical-based methodologies for generating acyclic N-acylimines, as described by Chao and Weinreb (2000). They highlighted the generation of α-Methoxybenzamides via a free radical process starting from o-aminobenzamide (Chao & Weinreb, 2000).

  • Antidiabetic Potential : Jung et al. (2017) investigated the antidiabetic potential of a related compound through peroxisome proliferator-activated receptor (PPAR)-α/γ dual activation. This study suggests the potential therapeutic application of these compounds against type 2 diabetes and related metabolic disorders (Jung et al., 2017).

  • Radioactive Tracers in Medicine : In the field of medicine, certain derivatives of N-T-Butyl 4-bromo-2-methoxybenzamide have been used as radioactive tracers. Mertens et al. (1994) discussed the synthesis of radioiodinated compounds with high affinity for serotonin-5HT2-receptors, which are potential tracers for γ-emission tomography (Mertens et al., 1994).

  • Pharmacological Research : Leopoldo et al. (2006) synthesized a series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, which showed high affinity for dopamine D3 receptors. This research is indicative of the potential use of such compounds in the development of drugs targeting the dopamine receptors (Leopoldo et al., 2006).

  • Chemical Catalysis : Xu et al. (2018) demonstrated the use of N-methoxybenzamides in Rhodium(iii)-catalyzed chemodivergent annulations, indicating its role in chemical catalysis (Xu et al., 2018).

Safety and Hazards

For safety information and potential hazards associated with “N-T-Butyl 4-bromo-2-methoxybenzamide”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-bromo-N-tert-butyl-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)14-11(15)9-6-5-8(13)7-10(9)16-4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKOMRBUUFURNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681831
Record name 4-Bromo-N-tert-butyl-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-T-Butyl 4-bromo-2-methoxybenzamide

CAS RN

1257665-14-7
Record name Benzamide, 4-bromo-N-(1,1-dimethylethyl)-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257665-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-tert-butyl-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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